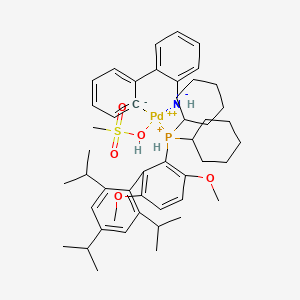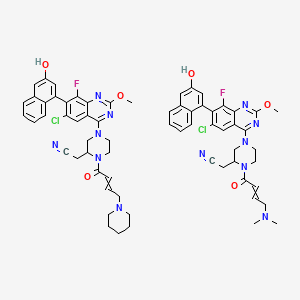
Hafnium nitride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hafnium nitride is a compound formed by the combination of hafnium and nitrogen. It is known for its exceptional properties, including high temperature resistance, corrosion resistance, abrasion resistance, and thermal shock resistance. This compound is primarily used in high-temperature applications, oxidation resistance, and in the aerospace and aviation industries .
Vorbereitungsmethoden
Hafnium nitride can be synthesized through various methods. One common method involves the reaction of hafnium metal with nitrogen gas at high temperatures. This process typically requires temperatures above 1000°C. Another method involves the use of high-power impulse magnetron sputtering (HiPIMS) to deposit this compound films on substrates . Industrial production methods often involve the use of chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques to produce thin films of this compound .
Analyse Chemischer Reaktionen
Hafnium nitride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound reacts with oxygen to form hafnium oxide. This reaction typically occurs at high temperatures. In reduction reactions, this compound can be reduced to hafnium metal using reducing agents such as hydrogen gas. Substitution reactions involve the replacement of nitrogen atoms in this compound with other elements, such as carbon or boron . The major products formed from these reactions include hafnium oxide, hafnium carbide, and hafnium boride.
Wissenschaftliche Forschungsanwendungen
Hafnium nitride has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the polymerization of nitrogen at high temperatures . In biology and medicine, this compound is used in the development of biomedical devices due to its biocompatibility and stability . In industry, this compound is used in the production of wear-resistant coatings, solar applications, and as a material for high-temperature and high-stress environments .
Wirkmechanismus
The mechanism of action of hafnium nitride involves its ability to form strong bonds with other elements, such as oxygen and carbon. This allows it to maintain its stability and resistance to high temperatures and corrosion. The molecular targets and pathways involved in its mechanism of action include the formation of hafnium-oxygen and hafnium-carbon bonds, which contribute to its exceptional properties .
Vergleich Mit ähnlichen Verbindungen
Hafnium nitride is often compared with other similar compounds, such as zirconium nitride, titanium nitride, and hafnium carbide. These compounds share similar properties, including high temperature resistance and hardness. this compound is unique in its combination of high thermal stability, low electrical resistivity, and excellent corrosion resistance . This makes it particularly suitable for applications in extreme environments.
Similar Compounds::- Zirconium nitride
- Titanium nitride
- Hafnium carbide
- Hafnium boride
This compound stands out due to its unique combination of properties, making it a valuable material for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
25817-87-2 |
|---|---|
Molekularformel |
C65H64Cl2F2N12O6 |
Molekulargewicht |
1218.2 g/mol |
IUPAC-Name |
2-[4-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-2-methoxyquinazolin-4-yl]-1-[4-(dimethylamino)but-2-enoyl]piperazin-2-yl]acetonitrile;2-[4-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-2-methoxyquinazolin-4-yl]-1-(4-piperidin-1-ylbut-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C34H34ClFN6O3.C31H30ClFN6O3/c1-45-34-38-32-27(20-28(35)30(31(32)36)26-19-24(43)18-22-8-3-4-9-25(22)26)33(39-34)41-16-17-42(23(21-41)11-12-37)29(44)10-7-15-40-13-5-2-6-14-40;1-37(2)12-6-9-26(41)39-14-13-38(18-20(39)10-11-34)30-24-17-25(32)27(28(33)29(24)35-31(36-30)42-3)23-16-21(40)15-19-7-4-5-8-22(19)23/h3-4,7-10,18-20,23,43H,2,5-6,11,13-17,21H2,1H3;4-9,15-17,20,40H,10,12-14,18H2,1-3H3 |
InChI-Schlüssel |
UHBNYCJTNLWVPM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=CC(=CC5=CC=CC=C54)O)F)OC.COC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(C(C3)CC#N)C(=O)C=CCN4CCCCC4)Cl)C5=CC(=CC6=CC=CC=C65)O)F |
Physikalische Beschreibung |
Solid (disc); [Alfa Aesar MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


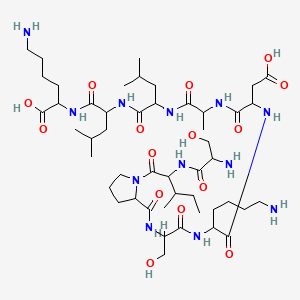

![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
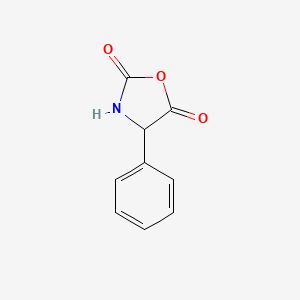
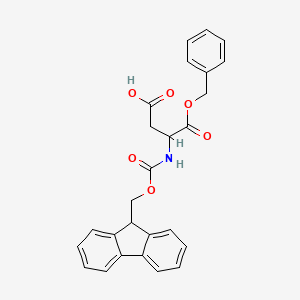
![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
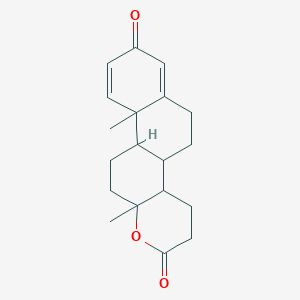
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
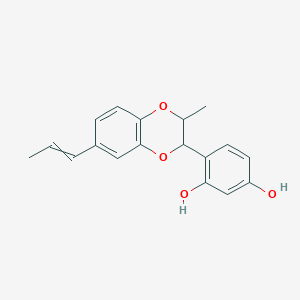
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
